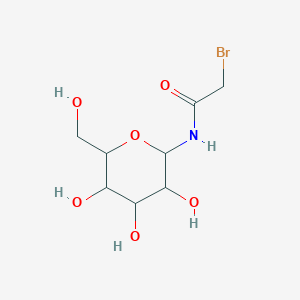
1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea is a synthetic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a bicyclic heptane ring system, a chloroethyl group, and a nitrosourea moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea typically involves multiple steps, starting with the preparation of the bicyclic heptane ring system. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functionalization of the resulting bicyclic compound. The chloroethyl group is introduced via alkylation reactions, and the nitrosourea moiety is formed through the reaction of the corresponding amine with nitrosyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of 3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrosourea moiety to amine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted compounds depending on the nature of the nucleophile used in substitution reactions.
Scientific Research Applications
3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to alkylate DNA and induce cell death.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea involves the alkylation of nucleophilic sites in biological molecules, such as DNA and proteins. The chloroethyl group forms covalent bonds with nucleophilic atoms, leading to the formation of cross-links and subsequent disruption of molecular function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The nitrosourea moiety also contributes to the compound’s reactivity by generating reactive intermediates that further enhance its alkylating potential.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar structure but with a cyclohexyl group instead of a bicyclic heptane ring.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea: Contains a methyl-substituted cyclohexyl group.
1-(2-Chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea: Features a hydroxyethyl group instead of a bicyclic ring.
Uniqueness
3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea is unique due to its bicyclic heptane ring system, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
13909-13-2 |
|---|---|
Molecular Formula |
C10H16ClN3O2 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H16ClN3O2/c11-3-4-14(13-16)10(15)12-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,15) |
InChI Key |
VGFFLHYAQABHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)




![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)





